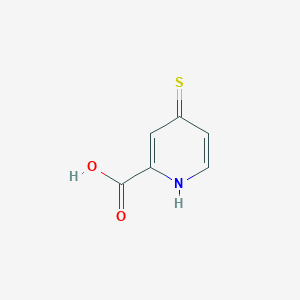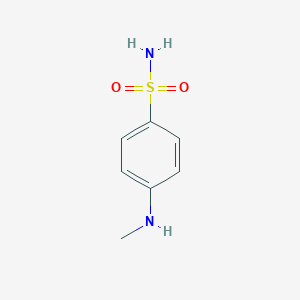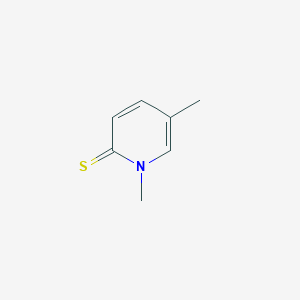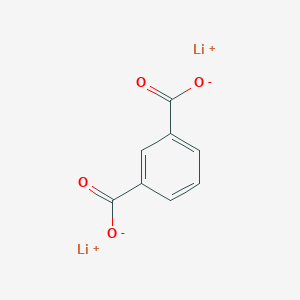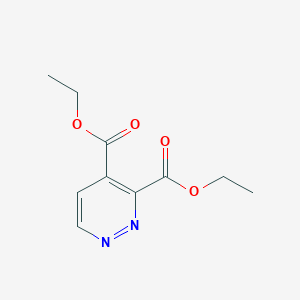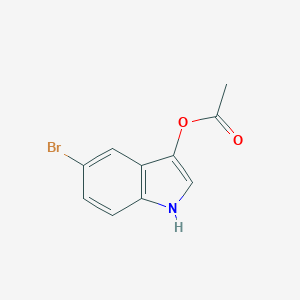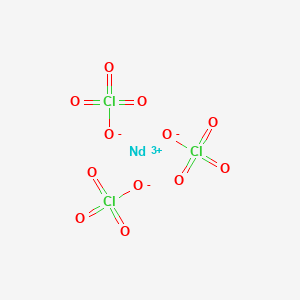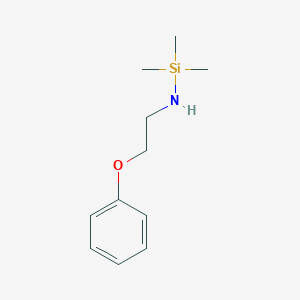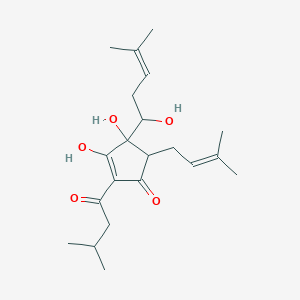
3,4-Dihydroxy-4-(1-hydroxy-4-methylpent-3-enyl)-2-(3-methylbutanoyl)-5-(3-methylbut-2-enyl)cyclopent-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydroxy-4-(1-hydroxy-4-methylpent-3-enyl)-2-(3-methylbutanoyl)-5-(3-methylbut-2-enyl)cyclopent-2-en-1-one is a natural product that is commonly known as curcumin. It is a yellow pigment that is found in turmeric, a spice that is commonly used in Indian cuisine. Curcumin has been extensively studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects.
作用機序
Curcumin exerts its therapeutic effects through various mechanisms of action. It has been shown to inhibit the activity of various enzymes and signaling pathways involved in inflammation and cancer. Curcumin also has antioxidant properties, which help to protect cells from oxidative damage. In addition, curcumin has been shown to modulate the expression of various genes involved in disease processes.
生化学的および生理学的効果
Curcumin has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and DNA damage. Curcumin has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, curcumin has been shown to improve insulin sensitivity and lipid metabolism in animal studies.
実験室実験の利点と制限
Curcumin has several advantages for lab experiments. It is readily available and can be easily synthesized or extracted from turmeric. Curcumin is also relatively stable and can be stored for long periods of time. However, curcumin has several limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with in aqueous solutions. In addition, curcumin has low bioavailability, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for research on curcumin. One area of research is the development of novel formulations of curcumin that improve its solubility and bioavailability. Another area of research is the identification of new targets and pathways for curcumin in disease processes. Additionally, there is a need for more clinical trials to evaluate the safety and efficacy of curcumin in humans. Finally, there is a need for more research on the potential use of curcumin in combination with other drugs or therapies for the treatment of various diseases.
合成法
The synthesis of curcumin can be achieved through various methods, including extraction from turmeric, chemical synthesis, and biosynthesis. Extraction from turmeric is the most common method used to obtain curcumin. This involves the use of solvents such as ethanol or acetone to extract the curcuminoids from the turmeric rhizome. Chemical synthesis involves the use of various reagents to synthesize curcumin from simpler compounds. Biosynthesis involves the use of microorganisms such as bacteria or fungi to produce curcumin.
科学的研究の応用
Curcumin has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and anticancer effects. Curcumin has also been studied for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes. In addition, curcumin has been studied for its potential use in wound healing and as an antimicrobial agent.
特性
CAS番号 |
16892-02-7 |
|---|---|
製品名 |
3,4-Dihydroxy-4-(1-hydroxy-4-methylpent-3-enyl)-2-(3-methylbutanoyl)-5-(3-methylbut-2-enyl)cyclopent-2-en-1-one |
分子式 |
C21H32O5 |
分子量 |
364.5 g/mol |
IUPAC名 |
3,4-dihydroxy-4-(1-hydroxy-4-methylpent-3-enyl)-2-(3-methylbutanoyl)-5-(3-methylbut-2-enyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C21H32O5/c1-12(2)7-9-15-19(24)18(16(22)11-14(5)6)20(25)21(15,26)17(23)10-8-13(3)4/h7-8,14-15,17,23,25-26H,9-11H2,1-6H3 |
InChIキー |
LOONUJJGHHFUCE-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)C1=C(C(C(C1=O)CC=C(C)C)(C(CC=C(C)C)O)O)O |
正規SMILES |
CC(C)CC(=O)C1=C(C(C(C1=O)CC=C(C)C)(C(CC=C(C)C)O)O)O |
その他のCAS番号 |
24149-26-6 |
同義語 |
RHO-ISOHUMULONEB2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



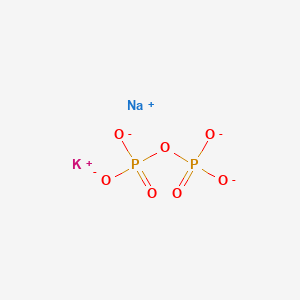
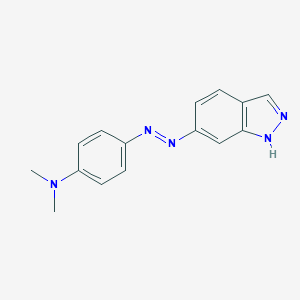
![Cinnolino[5,4,3-cde]cinnoline](/img/structure/B97106.png)
